molecular formula C8H18ClN B2638736 (R)-2-Propylpiperidine hydrochloride CAS No. 88057-03-8

(R)-2-Propylpiperidine hydrochloride

Cat. No.: B2638736
CAS No.: 88057-03-8
M. Wt: 163.69
InChI Key: JXBWZNQZRWZJIR-DDWIOCJRSA-N
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Description

®-2-Propylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The ®-2-Propylpiperidine hydrochloride is the hydrochloride salt form of ®-2-Propylpiperidine, which is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Propylpiperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-2-Propylpiperidine.

    Reaction with Hydrochloric Acid: The ®-2-Propylpiperidine is then reacted with hydrochloric acid to form the hydrochloride salt.

The reaction conditions often involve:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include water or ethanol.

    Purification: The product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-2-Propylpiperidine hydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

®-2-Propylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

®-2-Propylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Propylpiperidine hydrochloride involves its interaction with specific molecular targets in the body. It may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound of ®-2-Propylpiperidine.

    2-Methylpiperidine: A similar compound with a methyl group instead of a propyl group.

    2-Ethylpiperidine: A similar compound with an ethyl group instead of a propyl group.

Uniqueness

®-2-Propylpiperidine hydrochloride is unique due to its specific stereochemistry and the presence of the propyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

(2R)-2-propylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBWZNQZRWZJIR-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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